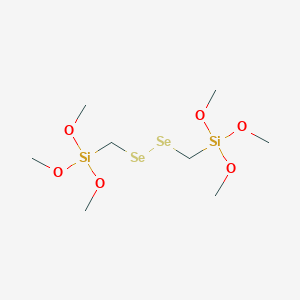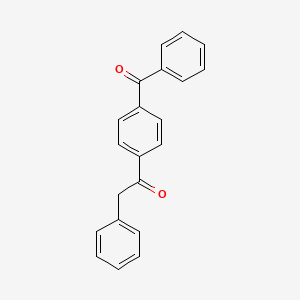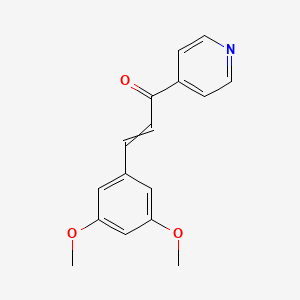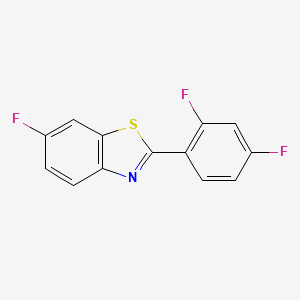
2,3,4,5-Tetraethyl-1-ethynylphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetraethyl-1-ethynylphospholane is a unique organophosphorus compound characterized by its ethynyl and tetraethyl substituents on a phospholane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1-ethynylphospholane typically involves the reaction of ethynylphosphine with tetraethylphospholane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
2,3,4,5-Tetraethyl-1-ethynylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phospholanes, depending on the reaction conditions and reagents used.
科学的研究の応用
2,3,4,5-Tetraethyl-1-ethynylphospholane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,3,4,5-Tetraethyl-1-ethynylphospholane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the phospholane ring can coordinate with metal centers, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,3,4,5-Tetraethyl-1-silacyclopentadiene
- 2,3,4,5-Tetraethyl-1-germacyclopentadiene
- 2,3,4,5-Tetraethyl-1-stannacyclopentadiene
Uniqueness
2,3,4,5-Tetraethyl-1-ethynylphospholane is unique due to its ethynyl substituent, which imparts distinct reactivity and potential applications compared to its silicon, germanium, and tin analogs. The presence of the ethynyl group allows for additional functionalization and interaction with various chemical and biological systems.
特性
CAS番号 |
918531-33-6 |
|---|---|
分子式 |
C14H25P |
分子量 |
224.32 g/mol |
IUPAC名 |
2,3,4,5-tetraethyl-1-ethynylphospholane |
InChI |
InChI=1S/C14H25P/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h5,11-14H,6-9H2,1-4H3 |
InChIキー |
MRLGSZGRGJMTIW-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(P(C1CC)C#C)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)


![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)



![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
